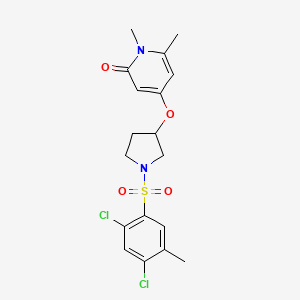

4-((1-((2,4-dichloro-5-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-((1-((2,4-dichloro-5-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one is an organic compound belonging to the class of pyridinones. These compounds often serve as critical intermediates in various pharmacologically active substances.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis generally involves several steps:

Starting Material: : Begin with a suitably substituted pyridine.

Sulfonylation: : Attach the sulfonyl group to the pyrrolidine ring using a sulfonyl chloride derivative.

Etherification: : Introduce the pyrrolidin-3-yl group through a nucleophilic substitution reaction.

Final Assembly: : Couple the dichlorophenyl and pyrrolidin-3-yl moieties to the pyridinone core using standard organic synthesis techniques, ensuring controlled conditions like specific temperature and pressure settings.

Industrial Production Methods

Scalability requires optimization for yield and purity. Techniques like continuous flow chemistry can be employed to enhance efficiency. Catalysts and automated reactors ensure the process remains robust and reproducible on a large scale.

Análisis De Reacciones Químicas

Types of Reactions it Undergoes

Oxidation: : Oxidative conditions can introduce sulfone functionalities.

Reduction: : The compound’s sulfonyl group can be reduced to the corresponding sulfide under reducing conditions.

Substitution: : The chloro groups allow for further functionalization via nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: : Commonly uses oxidizing agents like m-chloroperbenzoic acid (m-CPBA).

Reduction: : Employs reagents like lithium aluminum hydride (LiAlH₄).

Substitution: : Utilizes bases or acids to catalyze the reaction, depending on the desired product.

Major Products Formed

Oxidation Products: : Sulfone derivatives.

Reduction Products: : Sulfide derivatives.

Substitution Products: : Varied functionalized pyridinone derivatives based on the nucleophile introduced.

Aplicaciones Científicas De Investigación

Chemistry

Used as an intermediate in synthesizing complex molecules for drug development.

Biology

Medicine

Explored for its potential in developing therapeutic agents targeting specific pathways.

Industry

Used in the synthesis of materials with specialized chemical properties.

Mecanismo De Acción

The compound’s mechanism revolves around its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites or altering their conformation. The pathways involved are typically those related to the synthesis of specific proteins or metabolic intermediates.

Comparación Con Compuestos Similares

Unique Features

The presence of the 2,4-dichloro-5-methylphenyl group and the sulfonyl attachment confer unique reactivity and biological activity compared to other pyridinones.

Similar Compounds

1-methyl-5-chloro-2-pyridinone: : Lacks the sulfonyl group but shares the pyridinone core.

N-(pyrrolidin-3-yl)-benzenesulfonamide: : Similar due to the sulfonyl-pyrrolidine combination.

This compound certainly stands out due to its specific functional groups and potential applications. If there’s a particular section you want to dive deeper into, just let me know!

Actividad Biológica

The compound 4-((1-((2,4-dichloro-5-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one is a synthetic organic molecule that has garnered attention due to its potential biological activities. This compound belongs to the class of pyridine derivatives and includes a sulfonamide moiety, which is known for its diverse pharmacological properties.

Chemical Structure

The structural formula of the compound can be represented as follows:

This structure features:

- A pyridine ring ,

- A pyrrolidine unit,

- A sulfonyl group attached to a dichlorinated phenyl ring.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect several biochemical pathways, contributing to the compound’s biological effects, such as antimicrobial and anticancer activities.

Antimicrobial Activity

Research indicates that compounds similar in structure to this compound exhibit significant antimicrobial properties. For instance:

- In vitro studies have shown that related sulfonamide derivatives possess activity against various bacterial strains including Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values indicating effective inhibition .

| Bacterial Strain | MIC (µg/ml) |

|---|---|

| Escherichia coli | 187 |

| Klebsiella pneumoniae | 220 |

| Staphylococcus aureus | >1000 |

| Bacillus subtilis | 850 |

Anticancer Activity

The potential anticancer properties of this compound are also noteworthy. Studies have suggested that similar sulfonamide compounds can induce apoptosis in cancer cell lines through the activation of specific signaling pathways. For example, compounds targeting the NF-kB pathway have shown promise in reducing tumor growth in preclinical models .

Case Studies

Several case studies have highlighted the efficacy of related compounds:

- Study on Pyrrolidine Derivatives : A study demonstrated that pyrrolidine-based compounds exhibited selective cytotoxicity against small-cell lung cancer cell lines while sparing normal cells, indicating a therapeutic window for further development .

- Antimicrobial Screening : In a systematic screening of antimicrobial activity, a derivative of this class was found to inhibit opportunistic fungal pathogens effectively, suggesting broad-spectrum antimicrobial potential .

Propiedades

IUPAC Name |

4-[1-(2,4-dichloro-5-methylphenyl)sulfonylpyrrolidin-3-yl]oxy-1,6-dimethylpyridin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20Cl2N2O4S/c1-11-6-17(16(20)9-15(11)19)27(24,25)22-5-4-13(10-22)26-14-7-12(2)21(3)18(23)8-14/h6-9,13H,4-5,10H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXRTYNSURGZASN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)N2CCC(C2)OC3=CC(=O)N(C(=C3)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20Cl2N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.